4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine
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Description
The compound “4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine” is a derivative of the phenethylamine class of compounds . Phenethylamines are a class of substances with various pharmacological properties, including stimulant, hallucinogenic, and entactogenic effects .
Chemical Reactions Analysis
The chemical reactions involving “4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine” are not available in the sources I found .Scientific Research Applications
- Application : 2,5-Dimethoxy-4-bromoamphetamine (DOB), a compound with a similar structure, is a psychedelic drug and substituted amphetamine of the phenethylamine class of compounds .
- Methods of Application : DOB was first synthesized by Alexander Shulgin in 1967 . Its synthesis and effects are documented in Shulgin’s book PiHKAL: A Chemical Love Story .
- Results or Outcomes : DOB is a potent agonist of the 5-hydroxytryptamine receptor . It is often used in scientific research when studying the 5-HT2 receptor subfamily .
- Application : A dimethoxy amide chalcone has been synthesized in a two-step reaction .
- Methods of Application : First, an amine chalcone was synthesized by the reaction of 4’-aminoacetophenone and 2,5-dimethoxybenzaldehyde using 40% NaOH solution as a catalyst in ethanol, and then followed by amidation through the reaction of the formed chalcone and succinic anhydride .
- Results or Outcomes : The structure of the target compound was established by FTIR, HR-MS, 1H- and 13C-NMR, and 2D-NMR spectral analysis .
- Application : 25B-NBF, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, is a new psychoactive substance classified as a phenethylamine .
- Methods of Application : It is a potent agonist of the 5-hydroxytryptamine receptor .
- Results or Outcomes : Little is known about its metabolism and elimination properties since it was discovered .
Scientific Field: Pharmacology
Scientific Field: Organic Chemistry
Scientific Field: Pharmacology
- Application : 4-(2,5-Dimethoxyphenyl)butyric acid is a compound with a similar structure .
- Methods of Application : This compound can be synthesized and used in various organic reactions .
- Results or Outcomes : The structure of the target compound can be established by FTIR, HR-MS, 1H- and 13C-NMR, and 2D-NMR spectral analysis .
- Application : Certain 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are psychoactive classical hallucinogens or serotonergic psychedelic agents that function as human 5-HT2A (h5-HT2A) serotonin receptor agonists .
- Methods of Application : These compounds can be synthesized and used in various pharmacological studies .
- Results or Outcomes : Activation of a related receptor population, h5-HT2B receptors, has been demonstrated to result in adverse effects .
- Application : (2,4-Dimethoxyphenyl)acetic acid is another compound with a similar structure .
- Methods of Application : This compound can be synthesized and used in various organic reactions .
- Results or Outcomes : The structure of the target compound can be established by various analytical techniques .
Scientific Field: Organic Chemistry
Scientific Field: Pharmacology
Scientific Field: Organic Chemistry
- Application : 4-(2,5-Dimethoxyphenyl)butyric acid is a compound with a similar structure .
- Methods of Application : This compound can be synthesized and used in various organic reactions .
- Results or Outcomes : The structure of the target compound can be established by FTIR, HR-MS, 1H- and 13C-NMR, and 2D-NMR spectral analysis .
- Application : Certain 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are psychoactive classical hallucinogens or serotonergic psychedelic agents that function as human 5-HT2A (h5-HT2A) serotonin receptor agonists .
- Methods of Application : These compounds can be synthesized and used in various pharmacological studies .
- Results or Outcomes : Activation of a related receptor population, h5-HT2B receptors, has been demonstrated to result in adverse effects including cardiac valvulopathy .
- Application : (2,4-Dimethoxyphenyl)acetic acid is another compound with a similar structure .
- Methods of Application : This compound can be synthesized and used in various organic reactions .
- Results or Outcomes : The structure of the target compound can be established by various analytical techniques .
Scientific Field: Organic Chemistry
Scientific Field: Pharmacology
Scientific Field: Organic Chemistry
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGVKHSZIMCUTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350187 |
Source
|
Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
74605-12-2 |
Source
|
Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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